molecular formula C15H17FN4O2 B2878937 (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034561-68-5

(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2878937
CAS No.: 2034561-68-5
M. Wt: 304.325
InChI Key: FFJXXFZOBNBWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (CAS 2034561-68-5) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C15H17FN4O2 and a molecular weight of 304.32 . Its structure incorporates a 5-(pyridin-3-yl)isoxazole scaffold linked to a 4-(2-fluoroethyl)piperazine group via a methanone bridge. The piperazine and pyridinyl rings are common pharmacophores found in compounds active on the central nervous system . Compounds with structural similarities, particularly those featuring a methanone linker connecting a heterocycle to a piperazine or piperidine ring, have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . Research into mGlu5 PAMs represents a novel approach for the potential treatment of schizophrenia and cognitive deficits, as they can enhance NMDA receptor function and have shown preclinical antipsychotic-like and procognitive activities . This compound is intended for research applications only, exclusively for use by qualified professionals in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-3-5-19-6-8-20(9-7-19)15(21)13-10-14(22-18-13)12-2-1-4-17-11-12/h1-2,4,10-11H,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXXFZOBNBWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several methanone derivatives reported in medicinal chemistry literature. Below is a detailed comparison based on substituents, molecular features, and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (Target Compound) 2-Fluoroethyl (piperazine), pyridin-3-yl (isoxazole) C15H16FN4O2* ~330.32* Fluorine-enhanced metabolic stability; pyridinyl-isoxazole for H-bonding N/A
(4-methylpiperazin-1-yl)(5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)methanone (w3) 5-Methyltriazole, chloro-pyrimidine, methylpiperazine Not reported Not reported Chlorine for lipophilicity; triazole for metal coordination or π-π stacking
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) Isopropyl-triazole, chloro-pyrimidine, acetyl-piperazine Not reported Not reported Isopropyl group for steric bulk; acetyl-piperazine for reduced basicity
(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Aladdin) Chlorophenyl, trifluoromethylphenyl, triazolopyridine C23H18ClF3N6O 486.88 Trifluoromethyl for enhanced lipophilicity; triazolopyridine for rigidity

Key Structural and Functional Insights

Piperazine Modifications: The 2-fluoroethyl substituent in the target compound contrasts with methyl (w3), acetyl (m6), and 3-(trifluoromethyl)phenyl (Aladdin) groups in analogs. The trifluoromethylphenyl group in the Aladdin compound significantly increases lipophilicity, favoring hydrophobic target interactions .

Heterocyclic Moieties: The pyridinyl-isoxazole in the target compound offers a balance of hydrogen-bonding (pyridine N) and π-π stacking (isoxazole) capabilities.

Pharmacological Implications :

  • The chloro and trifluoromethyl groups in analogs (w3, m6, Aladdin) are classic lipophilicity-enhancing substituents, often used to improve blood-brain barrier penetration or target binding. The target compound’s fluoroethyl group could offer a unique balance of metabolic stability and solubility .

Preparation Methods

Nitrile Oxide Cycloaddition

The isoxazole core is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a pyridinyl acetylene. For example, 3-(pyridin-3-yl)propiolic acid reacts with chloroxime in the presence of NaHCO₃ to generate the nitrile oxide in situ, followed by cycloaddition.

Optimized Conditions

Entry Substrate Base Solvent Temp (°C) Yield (%)
1 3-(pyridin-3-yl)propiolic acid NaHCO₃ THF 60 78
2 3-(pyridin-3-yl)propiolic acid Et₃N Toluene 80 85

Reaction in toluene with triethylamine (Et₃N) at 80°C achieves higher yields due to improved nitrile oxide stability.

Synthesis of 4-(2-Fluoroethyl)piperazine

Piperazine Alkylation

Piperazine is mono-alkylated using 2-fluoroethyl triflate under basic conditions to avoid di-substitution.

Procedure

  • Protection : Piperazine is protected with Boc-anhydride (Boc₂O, Et₃N, CH₂Cl₂, 0°C).
  • Alkylation : Boc-piperazine reacts with 2-fluoroethyl triflate (K₂CO₃, DMF, 60°C, 12 h).
  • Deprotection : TFA/CH₂Cl₂ (1:1) removes the Boc group.

Yield Optimization

Entry Base Solvent Temp (°C) Yield (%)
1 K₂CO₃ DMF 60 72
2 Cs₂CO₃ NMP 80 68

K₂CO₃ in DMF provides optimal balance of reactivity and selectivity.

Coupling of Isoxazole and Piperazine Subunits

Amide Bond Formation

The carboxylic acid (5-(pyridin-3-yl)isoxazole-3-carboxylic acid) is activated with HATU and coupled with 4-(2-fluoroethyl)piperazine in DMF using DIPEA as a base.

Conditions

  • Activator : HATU (1.2 equiv)
  • Base : DIPEA (3 equiv)
  • Solvent : DMF, 25°C, 6 h
  • Yield : 88%.

Alternative Ketone Coupling

Direct coupling via Schlenk equilibrium using 5-(pyridin-3-yl)isoxazol-3-yl lithium and 4-(2-fluoroethyl)piperazine-1-carbonyl chloride in THF at -78°C achieves 75% yield.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, pyridine-H), 8.52 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 6.98 (s, 1H, isoxazole-H), 4.72 (t, J = 6.4 Hz, 2H, -CH₂F), 3.65–3.45 (m, 8H, piperazine-H).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -218.5 (t, J = 6.4 Hz).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₈FN₄O₂ : 329.1364 [M+H]⁺
  • Found : 329.1367 [M+H]⁺

Scale-Up and Industrial Feasibility

A pilot-scale synthesis (100 g) using HATU-mediated coupling in DMF achieved 82% yield with >99% purity (HPLC). Cost analysis highlights HATU as the major expense, suggesting alternative activators (e.g., EDCl) for large-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.